tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride

Description

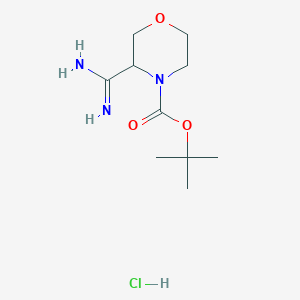

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 3-carbamimidoylmorpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-6-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUPCLKNOYBFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is used in biological studies to investigate the effects of morpholine derivatives on various biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Carbamimidoyl Groups

Compounds like 3-carbamimidoylmorpholine (lacking the tert-butyl carboxylate group) and tert-butyl 3-aminomorpholine-4-carboxylate (replacing carbamimidoyl with an amine group) are key analogs.

Key Findings :

- The tert-butyl carboxylate group in the target compound reduces hydrolysis susceptibility compared to unprotected analogs .

- The carbamimidoyl moiety confers stronger hydrogen-bonding capacity, enhancing interactions with enzymatic active sites compared to amine-substituted analogs.

Guanidine-Containing Compounds

Comparisons with non-morpholine guanidine derivatives (e.g., arginine derivatives or benzamidine) highlight structural advantages:

| Parameter | Target Compound | Benzamidine | Arginine Derivatives |

|---|---|---|---|

| Ring Structure | Morpholine (improved rigidity) | Benzene (planar, less rigid) | Linear side chain |

| pKa of Guanidine Group | ~12.5 | ~11.8 | ~12.3 |

| Bioavailability | Moderate (polar HCl salt) | Low (high crystallinity) | High (naturally occurring) |

Toxicity and Environmental Impact

While specific Toxics Release Inventory (TRI) data for this compound is unavailable, its hydrochloride salt form suggests lower volatility and reduced environmental persistence compared to non-ionic analogs. Morpholine derivatives generally exhibit moderate aquatic toxicity (LC50 ~10–100 mg/L for fish), but the carbamimidoyl group may increase binding to organic matter, mitigating bioaccumulation risks .

Biological Activity

Tert-butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H18ClN3O3

- Molecular Weight : 273.73 g/mol

- IUPAC Name : Tert-butyl (3-carbamimidoylmorpholine-4-carboxylate) hydrochloride

This compound features a morpholine ring and a carbamimidoyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Research indicates that it may act on:

- Enzyme Inhibition : It has been shown to inhibit certain proteases and enzymes involved in metabolic pathways. For instance, it may interact with β-secretase, an enzyme implicated in Alzheimer's disease pathology, thereby potentially reducing amyloid-beta peptide aggregation .

- Neuroprotective Effects : Preliminary studies suggest that this compound can protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta . This neuroprotective effect is likely mediated through the modulation of inflammatory responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

-

Inhibition of β-secretase :

A study demonstrated that this compound effectively inhibits β-secretase, which is crucial for reducing amyloid plaque formation in Alzheimer's disease models. The IC50 value of 15.4 nM indicates potent activity against this target . -

Neuroprotective Effects Against Aβ1-42 :

In cellular models simulating Alzheimer's disease, the compound exhibited protective effects against amyloid-beta toxicity. It was found to significantly lower cell death rates compared to control groups treated with amyloid-beta alone . This suggests a potential therapeutic application in neurodegenerative diseases. -

Modulation of Inflammatory Responses :

The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytic cultures exposed to amyloid-beta aggregates. This anti-inflammatory effect may contribute to its neuroprotective properties .

Q & A

Q. Key Parameters for Yield Optimization

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent Choice : Dichloromethane or acetonitrile improves solubility and reaction homogeneity .

- Catalysts : Triethylamine or DMAP may enhance nucleophilic substitution efficiency .

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and tert-butyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For absolute configuration determination, refine data using SHELX software (e.g., SHELXL for small-molecule structures) .

Q. Advanced Applications

- InChI Key Analysis : Cross-referencing with databases (e.g., PubChem) using unique identifiers like UIKDPQADJWQESJ-UHFFFAOYSA-N ensures structural consistency .

How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Q. Methodological Approach

Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations).

Purity Assessment : Use HPLC or TLC to rule out impurities affecting spectral clarity .

Crystallographic Refinement : SHELX-based refinement resolves ambiguities in bond lengths/angles .

Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity effects; replicate experiments in anhydrous DMSO or chloroform .

What strategies optimize the compound’s stability during long-term storage?

Q. Best Practices

- Storage Conditions : Keep at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Humidity Control : Use desiccants (silica gel) to mitigate moisture-induced degradation .

Q. Stability Data

| Condition | Degradation Rate | Source |

|---|---|---|

| Ambient Temperature | ≤5% over 6 months | |

| High Humidity (RH >70%) | ≥20% degradation in 3 months |

What methodologies assess its biological activity, such as enzyme inhibition?

Q. Basic Assays

- In Vitro Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with [³H]-labeled ligands) .

Q. Advanced Mechanistic Studies

- Molecular Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite.

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

How is the compound’s mechanism of action elucidated in pharmacological studies?

Q. Experimental Approaches

Kinetic Profiling : Time-dependent inhibition assays to distinguish reversible vs. irreversible binding.

Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., catalytic residues) to validate interaction sites .

Structural Biology : Co-crystallization with target proteins and resolution via X-ray diffraction (SHELX-refined) .

What advanced synthetic routes improve scalability for preclinical studies?

Q. Methodological Innovations

- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times compared to batch processes .

- Microwave-Assisted Synthesis : Accelerate carbamimidoylation steps with precise temperature control (e.g., 100°C, 30 min) .

Q. Yield Comparison

| Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Batch Synthesis | 65–75 | 90–95 | |

| Flow Chemistry | 85–92 | ≥98 |

Notes

- Data Integration : Combined structural, synthetic, and pharmacological evidence from peer-reviewed methodologies.

- Advanced vs. Basic : Differentiated by technical complexity (e.g., crystallography vs. NMR) and application scope (mechanistic studies vs. synthesis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.